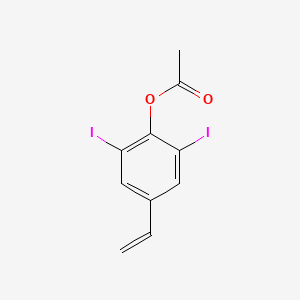
2,6-Diiodo-4-vinylphenyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diiodo-4-vinylphenyl acetate, with the chemical formula C10H8I2O2 and CAS registry number 2600372-33-4, is a compound utilized in organic synthesis. This compound is notable for its structure, featuring vinyl and acetate groups attached to a phenyl ring, along with two iodine atoms . It finds application as a precursor in various chemical reactions, particularly in the synthesis of organic compounds .
Méthodes De Préparation
The synthesis of 2,6-Diiodo-4-vinylphenyl acetate can be achieved through several routes. One method involves the reaction of parahydroxybenzaldehyde with iodine and hydrogen peroxide in water, followed by post-processing to obtain 3,5-diiodine-4-hydroxybenzaldehyde . This intermediate is then further reacted with acetic anhydride under suitable conditions to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2,6-Diiodo-4-vinylphenyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation or reduction under suitable conditions.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Common reagents used in these reactions include diacetoxyiodobenzene, hydrogen peroxide, and acetic anhydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6-Diiodo-4-vinylphenyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and new materials.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It contributes to the synthesis of drugs and diagnostic agents.
Industry: It is utilized in the production of photolithography materials, such as photoresist materials.
Mécanisme D'action
The mechanism of action of 2,6-Diiodo-4-vinylphenyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive iodine and vinyl groups. These groups allow the compound to interact with molecular targets and pathways, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
2,6-Diiodo-4-vinylphenyl acetate can be compared with other similar compounds, such as:
- 2,4-Diiodo-4-vinylphenyl acetate
- 3,5-Diiodo-4-vinylphenyl acetate
- 2,6-Diiodo-4-methylphenyl acetate
These compounds share similar structures but differ in the position and number of iodine atoms, which can affect their reactivity and applications .
Propriétés
Formule moléculaire |
C10H8I2O2 |
|---|---|
Poids moléculaire |
413.98 g/mol |
Nom IUPAC |
(4-ethenyl-2,6-diiodophenyl) acetate |
InChI |
InChI=1S/C10H8I2O2/c1-3-7-4-8(11)10(9(12)5-7)14-6(2)13/h3-5H,1H2,2H3 |
Clé InChI |
FNIKIZHFFLPQJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1I)C=C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


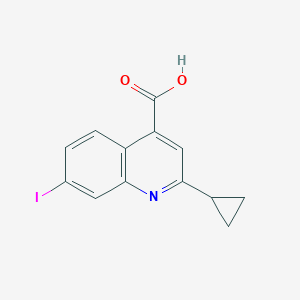
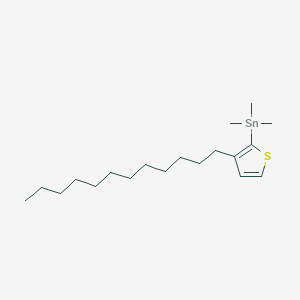
![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)
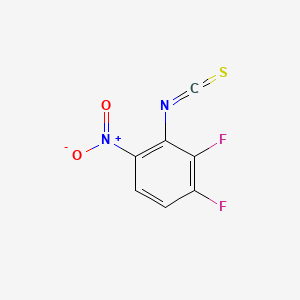
![(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
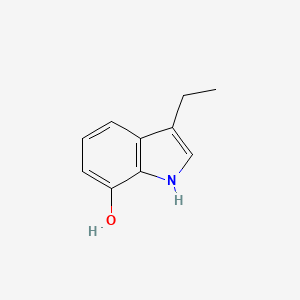
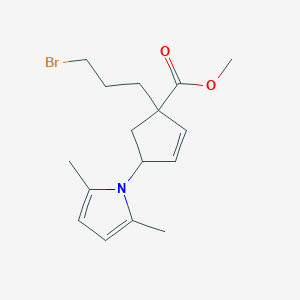
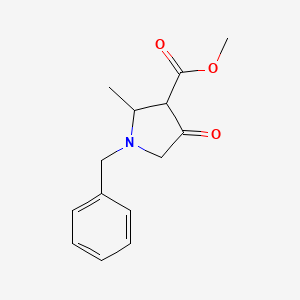
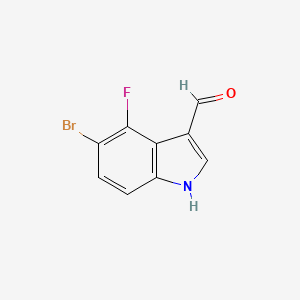
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
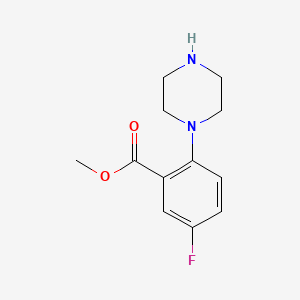
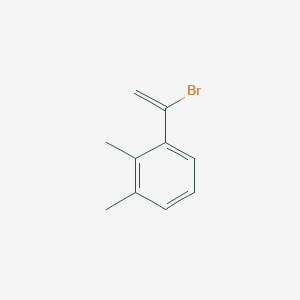
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
